

S119-8 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S119-8

Cat. No.: B2677271

[Get Quote](#)

An In-depth Technical Guide to **S119-8**: A Broad-Spectrum Influenza Virus Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **S119-8**, a novel antiviral compound targeting the influenza virus nucleoprotein.

Introduction

S119-8 is a potent, broad-spectrum inhibitor of both influenza A and B viruses. It was developed through a hit-to-lead structure-activity relationship (SAR) study of the initial hit compound, S119, which was identified in an ultrahigh-throughput screen for novel inhibitors of influenza virus replication.^{[1][2]} **S119-8** demonstrates a synergistic relationship with the neuraminidase inhibitor oseltamivir, highlighting its potential for use in combination therapies.^{[1][2]}

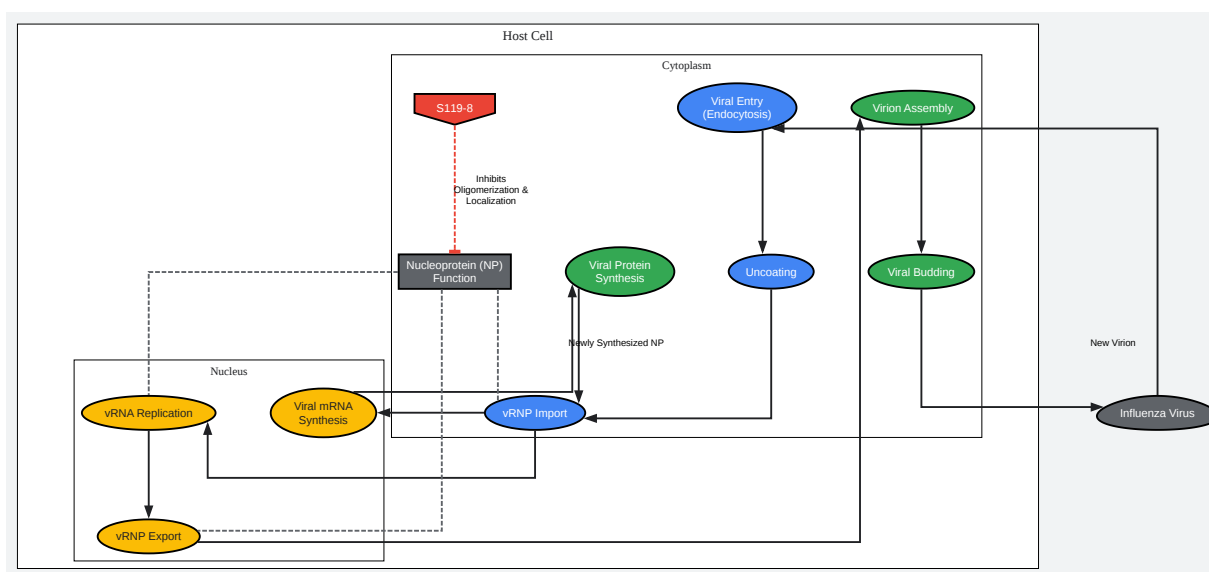
Physicochemical Properties

The fundamental chemical and physical properties of **S119-8** are summarized in the table below.

Property	Value	Reference
CAS Number	443639-96-1	[1]
Molecular Formula	C23H24N2O	[1]
Molecular Weight	344.45 g/mol	[1]
Purity	>99%	[1]
Solubility	Soluble in DMSO and EtOH	[1]
Chemical Name	N-(4-anilinophenyl)-4-tert-butylbenzamide	[1]

Mechanism of Action

S119-8 targets the viral nucleoprotein (NP), a critical multifunctional protein in the influenza virus life cycle.[1][2] The mechanism of action involves the disruption of the normal function of NP, specifically by affecting its oligomerization state and cellular localization.[1][2] This interference with NP has downstream effects on viral transcription, replication, and protein expression.[1][2] The binding site of **S119-8** on the nucleoprotein is believed to overlap with that of another NP inhibitor, nucleozin.[1][2]



[Click to download full resolution via product page](#)

Caption: Influenza virus life cycle and the inhibitory action of **S119-8**.

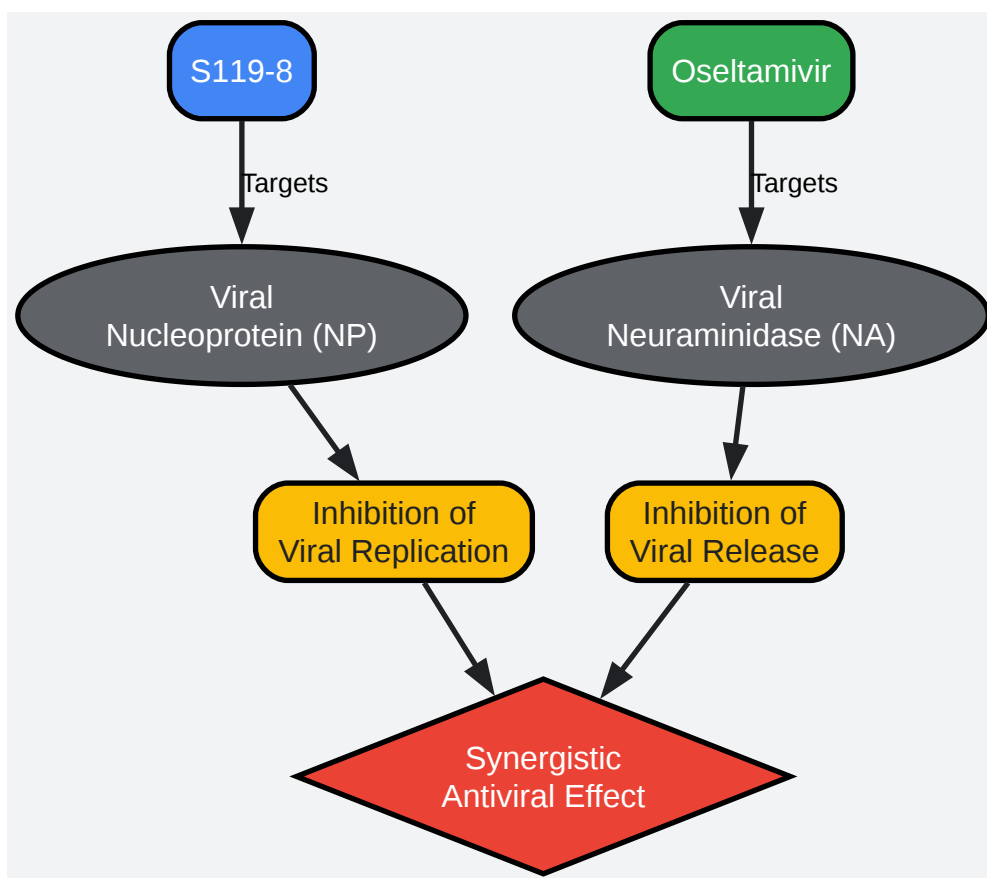
Antiviral Activity

S119-8 exhibits broad-spectrum activity against various strains of influenza A and B viruses. The 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) are presented below.

Virus Strain	Type/Subtype	Host Cell	IC50 (μM)	CC50 (μM)	Reference
A/WSN/33	H1N1	A549	1.43	40.66	[1]
A/Panama/20 07/1999	H3N2	A549	6.43	>50	[1]
A/Wyoming/0 3/2003	H3N2	A549	11.53	40.66	[1]
A/Vietnam/12 03/2004	H5N1	A549	7.94	>50	[1]
B/Yamagata/ 16/1988	Yamagata	MDCK	2.08	>50	[1]
B/Brisbane/6 0/2008	Victoria	MDCK	15.153	>50	[1]

Synergy with Oseltamivir

In vitro studies have demonstrated a synergistic antiviral effect when **S119-8** is combined with oseltamivir. This suggests that a dual-pronged attack, targeting both the viral nucleoprotein (with **S119-8**) and neuraminidase (with oseltamivir), could be a promising therapeutic strategy. [\[1\]](#)



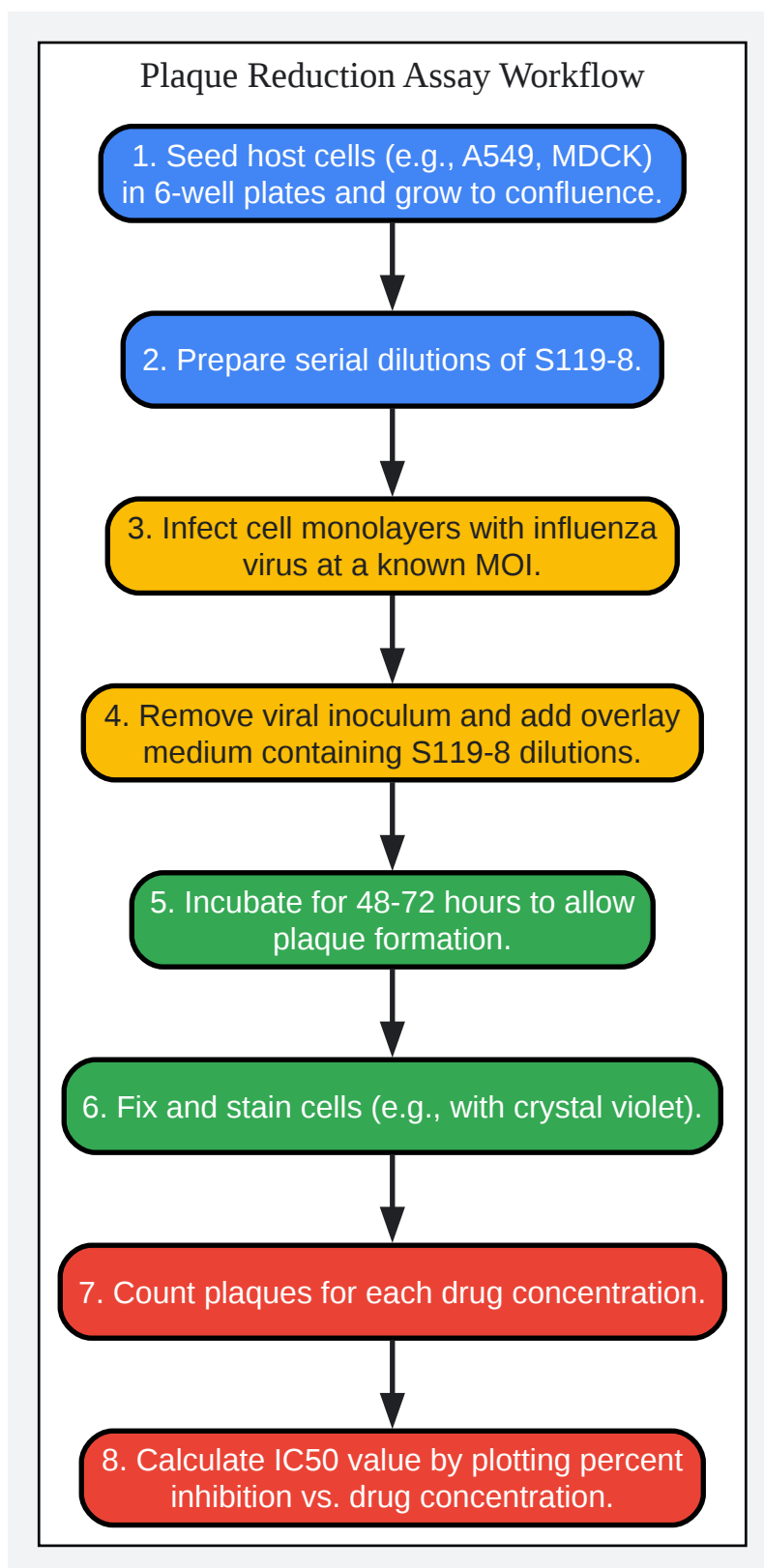
[Click to download full resolution via product page](#)

Caption: Synergistic interaction between **S119-8** and Oseltamivir.

Experimental Protocols

Antiviral Activity Assay (Plaque Assay)

This protocol outlines the general steps for determining the IC₅₀ of **S119-8** using a plaque reduction assay.



[Click to download full resolution via product page](#)

Caption: Workflow for a plaque reduction antiviral assay.

Methodology:

- **Cell Seeding:** Host cells (e.g., A549 or MDCK) are seeded in 6-well plates and cultured until they form a confluent monolayer.
- **Compound Preparation:** A stock solution of **S119-8** in DMSO is serially diluted to the desired test concentrations in infection medium.
- **Infection:** The cell culture medium is removed, and the monolayers are infected with a predetermined multiplicity of infection (MOI) of the influenza virus. The infection is allowed to proceed for 1-2 hours.
- **Treatment:** Following the infection period, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the various concentrations of **S119-8**.
- **Incubation:** Plates are incubated at 37°C in a CO2 incubator for 2-3 days, allowing for the formation of viral plaques.
- **Visualization:** The overlay is removed, and the cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% crystal violet).
- **Quantification:** Plaques are counted for each drug concentration and compared to the untreated virus control.
- **Data Analysis:** The percent inhibition of plaque formation is calculated for each concentration, and the IC50 value is determined using non-linear regression analysis.

Time-of-Addition Assay

This assay is employed to determine the stage of the viral life cycle that is inhibited by **S119-8**.

Methodology:

- **Cell Culture and Infection:** A549 cells are seeded and subsequently infected with influenza A/WSN/33 virus at an MOI of 1.[\[1\]](#)

- **Compound Addition:** A high concentration of **S119-8** (e.g., 10 μ M) is added to the culture medium at various time points relative to the infection (-2, 0, 2, 4, 6, and 8 hours post-infection).[1]
- **Incubation and Titration:** The infected cells are incubated for 24 hours.[1] After incubation, the supernatant is collected, and the viral titer is determined by a standard plaque assay.[1]
- **Analysis:** The viral titers from each time point are compared. A significant reduction in viral titer when the compound is added early in the infection cycle (up to 6 hours post-infection) indicates that **S119-8** inhibits a post-entry step of the viral life cycle.[1]

Conclusion

S119-8 is a promising anti-influenza agent with a distinct mechanism of action targeting the viral nucleoprotein. Its broad-spectrum activity against both influenza A and B strains, coupled with its synergistic effect with oseltamivir, makes it a valuable candidate for further preclinical and clinical investigation. The detailed data and protocols provided in this guide serve as a foundational resource for researchers in the field of antiviral drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [S119-8 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2677271#s119-8-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com